![molecular formula C20H33NO5Si B12627825 Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane CAS No. 921200-46-6](/img/structure/B12627825.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a chemical compound known for its unique structure and properties It is a silane derivative with a nitrophenyl group attached to an octenyl chain, which is further bonded to a silicon atom through three ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-(4-nitrophenyl)oct-1-en-1-ol+TriethoxysilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Silane derivatives with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silane derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane involves its ability to form covalent bonds with other molecules through its silane and nitrophenyl groups. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form strong siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxy(octyl)silane: Similar structure but lacks the nitrophenyl group.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the nitrophenyl group.
Triethoxy(vinyl)silane: Contains a vinyl group instead of the octenyl chain.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is unique due to the presence of both the nitrophenyl group and the octenyl chain, which impart distinct chemical and physical properties. The nitrophenyl group enhances its reactivity and potential for functionalization, while the octenyl chain provides flexibility and hydrophobicity.
Eigenschaften
CAS-Nummer |
921200-46-6 |
|---|---|
Molekularformel |
C20H33NO5Si |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3 |
InChI-Schlüssel |
GCJKZJJVSQLOHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



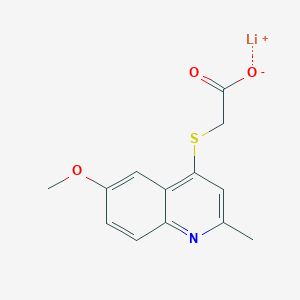

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
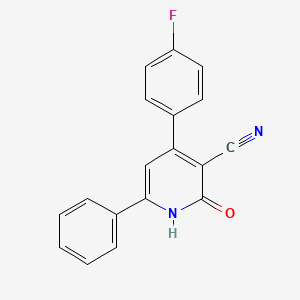
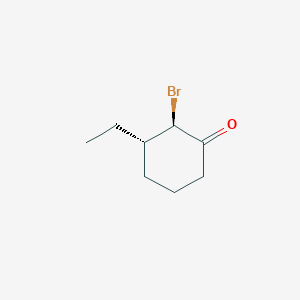
![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
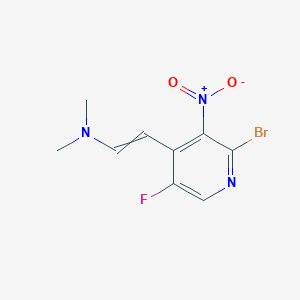
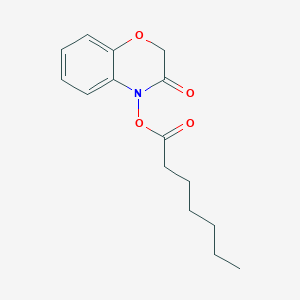
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)
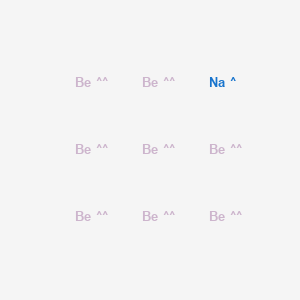
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
